(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H19BrN2O3S and its molecular weight is 435.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox enzymes, thereby reducing the production of pro-inflammatory mediators . This suggests that the compound may interact with its targets by binding to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, a key step in the inflammatory response .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory activity . By inhibiting COX enzymes, it could prevent the conversion of arachidonic acid to prostaglandins, leukotrienes, and other pro-inflammatory mediators. This would disrupt the signaling cascade that leads to inflammation, thereby alleviating symptoms.
Result of Action
If the compound does inhibit cox enzymes as suggested, it would likely reduce inflammation at the molecular and cellular level by decreasing the production of pro-inflammatory mediators .
Properties
IUPAC Name |
2-bromo-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-3-25-13-8-9-16-17(12-13)26-19(22(16)10-11-24-2)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHRCNQNOJOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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